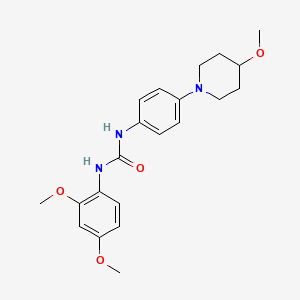![molecular formula C10H9N3O2 B2514707 2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1774905-19-9](/img/structure/B2514707.png)
2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C10H9N3O2 . It is a substance used for research and development .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, often involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization . This process typically involves the direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines .Molecular Structure Analysis
The molecular structure of 2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid consists of a pyrazolo[1,5-a]pyrimidine core with a cyclopropyl group at the 2-position and a carboxylic acid group at the 6-position . The molecular weight of this compound is 203.2 .Scientific Research Applications
- Potential Impact : These compounds could lead to targeted therapies for cancer, inflammatory disorders, and other kinase-related diseases .
Kinase Inhibitors
Materials Science
Safety and Hazards
According to the safety data sheet, 2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid should be handled with care. Contact with skin, eyes, or ingestion should be avoided . In case of contact, rinse with water and seek medical advice . The compound should be kept away from heat, sparks, open flames, and hot surfaces .
Future Directions
The future directions for research on 2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid could include further exploration of its synthesis, chemical reactions, and potential applications. Given the pharmacological effects of pyrimidine-based compounds, there may be potential for developing new therapeutic agents based on this compound .
Mechanism of Action
Target of Action
The primary targets of 2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid are currently unknown
Biochemical Pathways
The biochemical pathways affected by 2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid are currently unknown
Result of Action
The molecular and cellular effects of 2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid’s action are currently unknown
Action Environment
The action, efficacy, and stability of 2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the body . .
properties
IUPAC Name |
2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-4-11-9-3-8(6-1-2-6)12-13(9)5-7/h3-6H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXLRWUPCHWYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=C(C=NC3=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

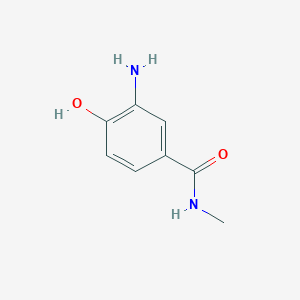
![[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B2514626.png)
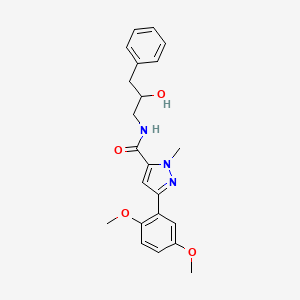
![3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2514629.png)
![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/no-structure.png)
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2514631.png)
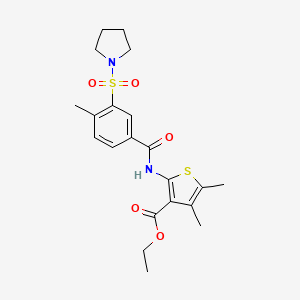
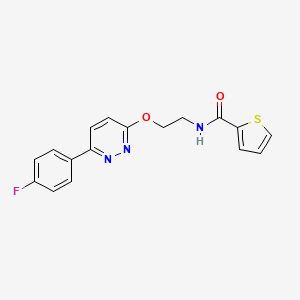

![1,7-diethyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2514639.png)

![1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2514642.png)
